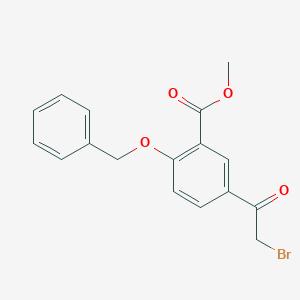

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO4/c1-21-17(20)14-9-13(15(19)10-18)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWQRVIQUREMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301228929 | |

| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27475-14-5 | |

| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27475-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301228929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Synthesis, Mechanistic Insights, and Applications in Drug Discovery

This guide provides an in-depth technical overview of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles, justify experimental choices, and highlight the compound's broader utility as a versatile synthetic building block.

Compound Identification and Physicochemical Properties

This compound is a high-value chemical intermediate recognized for its bifunctional nature, incorporating both a protected phenol and a reactive α-bromo ketone.[1] These features make it a strategic precursor in multi-step syntheses.

CAS Number: 27475-14-5[1][2][3][4][5]

Synonyms:

-

Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester[5]

-

Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate[5]

-

2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester[5]

Table 1: Physicochemical and Safety Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₅BrO₄ | [2][3] |

| Molecular Weight | 363.20 g/mol | [1][2] |

| Appearance | White to yellowish solid/powder | [1][2] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and ventilated area at 2-8°C. Protect from light, moisture, and heat.[1][2] | |

| Solubility | Data not widely available, but typically soluble in organic solvents like dichloromethane and chloroform.[2][6] | |

| Stability | Stable under recommended storage conditions. Sensitive to light and moisture.[1][2] | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8] | |

| Precautionary Statements | P260 (Do not breathe dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[2][7][8] |

Strategic Synthesis and Mechanistic Causality

The preparation of this compound is a well-documented two-step process commencing from Methyl 5-acetyl-2-hydroxybenzoate.[6][9] Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring high yield and purity.

Step 1: Benzylation of the Phenolic Hydroxyl Group

The initial step involves the protection of the reactive phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis adapted for a phenolic substrate.

-

To a solution of Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetone), add potassium carbonate (K₂CO₃, 2.0–3.0 eq.) as the base.[1][10]

-

Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 0.1–0.3 eq.).[1][10]

-

Add benzyl chloride (1.2–1.5 eq.) dropwise to the stirred suspension.[1][10]

-

Heat the mixture to 60–70°C for 8–12 hours, monitoring completion by TLC.[1][10]

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-acetyl-2-(benzyloxy)benzoate.[10]

-

Potassium Carbonate (Base): The phenolic proton is acidic and is readily deprotonated by a moderately strong base like K₂CO₃ to form the potassium phenoxide. This deprotonation is essential as the resulting phenoxide is a much stronger nucleophile than the neutral phenol, enabling it to attack the electrophilic benzyl chloride.

-

Phase-Transfer Catalyst (PTC): The reaction involves two phases: a solid inorganic phase (K₂CO₃, potassium phenoxide) and an organic phase (solvent, benzyl chloride). The PTC, typically a quaternary ammonium salt like TBAB, is crucial for overcoming the mutual insolubility of the reactants.[11] The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the solid/aqueous interface into the organic phase where it can react with benzyl chloride.[11][12] This dramatically increases the reaction rate and allows for milder conditions.

Caption: Workflow for the PTC-catalyzed benzylation.

Step 2: α-Bromination of the Acetyl Group

The second step introduces the bromine atom at the position alpha to the ketone, transforming the intermediate into the final, highly reactive product. This is an acid-catalyzed electrophilic substitution reaction.

-

Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.[6]

-

Cool the solution to 0–5°C in an ice bath. This temperature control is critical to prevent potential side reactions like dibromination.[1]

-

In the presence of an acid catalyst (e.g., catalytic H₂SO₄ or acetic acid), add a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) portion-wise.[2][6]

-

Stir the reaction at low temperature for 2–4 hours, monitoring progress by TLC.

-

Upon completion, the reaction is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by washing with water and brine.

-

The organic layer is dried and concentrated to yield the final product, this compound.

The α-bromination of a ketone under acidic conditions does not proceed by direct attack on the ketone. Instead, the acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile.[2][3]

-

Protonation: The carbonyl oxygen is first protonated by the acid catalyst. This makes the α-protons more acidic.[2][9]

-

Enolization: A weak base (like water or the conjugate base of the acid) removes an α-proton, leading to the formation of the electron-rich enol intermediate.[1][2]

-

Nucleophilic Attack: The π-bond of the enol is nucleophilic and attacks the electrophilic bromine (Br₂), forming a new C-Br bond and a resonance-stabilized oxocarbenium ion.[2]

-

Deprotonation: A weak base removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the α-bromo ketone product and HBr.[2]

Under acidic conditions, the reaction reliably stops after monobromination because the newly introduced electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enolization less favorable.[3]

Caption: Simplified mechanism of acid-catalyzed ketone bromination.

Analytical Validation and Quality Control

Ensuring the purity and structural integrity of this compound is paramount for its successful use in subsequent synthetic steps. A standard Certificate of Analysis (CoA) should include data from multiple analytical techniques.[3]

Table 2: Key Analytical Characterization Data

| Technique | Expected Results / Purpose | Reference(s) |

| ¹H NMR | Confirms the presence of key structural motifs. Expect signals for: benzyloxy CH₂ (~5.1–5.3 ppm), bromoacetyl CH₂ (~4.3–4.5 ppm), methyl ester CH₃, and distinct aromatic protons. Used for structural confirmation. | [1] |

| ¹³C NMR | Confirms the carbon skeleton. Expect characteristic peaks for the ester carbonyl (~168 ppm) and the bromoacetyl carbonyl (~190 ppm). | [1] |

| HPLC | Determines purity. A high-purity sample (typically ≥98%) is required for pharmaceutical applications to avoid side reactions from impurities like unreacted starting material or dibrominated byproducts. | [1][3] |

| Mass Spec | Confirms the molecular weight (363.20 g/mol ) and provides fragmentation patterns consistent with the structure. | [3] |

| IR Spec | Shows characteristic absorption bands for the functional groups, particularly the C=O stretching frequencies for the ester and ketone. | [3] |

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its reactive 2-bromoacetyl moiety.[1] The bromine atom is an excellent leaving group, making the α-carbon a potent electrophile for nucleophilic substitution reactions.

Key Intermediate in Salmeterol Synthesis

The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and COPD.[9][13] In this synthesis, the bromoacetyl group reacts with a primary or secondary amine to form the aminoketone side chain of the final drug molecule.

Versatile Synthon for Heterocyclic Chemistry

Beyond Salmeterol, α-halo ketones are foundational building blocks in medicinal chemistry for the synthesis of a wide array of N, S, and O-containing heterocyclic compounds.[7][14] The bromoacetyl group can react with various dinucleophilic reagents to construct complex ring systems, making this compound a valuable starting material for generating novel molecular libraries for drug screening.[15]

-

Thiazoles: Reaction with thiourea or thioamides.

-

Imidazoles: Reaction with amidines.

-

Pyrazoles: Reaction with hydrazines.[14]

-

Benzofurans: Cyclo-condensation with o-hydroxycarbonyl compounds.[14]

Caption: Synthetic utility of the α-bromo ketone moiety.

References

-

Muby Chemicals. This compound Manufacturers, SDS. [Link]

-

Arctom. CAS NO. 27475-14-5 | this compound. [Link]

- Google Patents.

- Google Patents.

-

GSRS. This compound. [Link]

-

Al-Hiari, Y. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-839. [Link]

-

precisionFDA. This compound. [Link]

-

PharmaCompass. 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. [Link]

-

Wikipedia. Phase-transfer catalyst. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Lupine Publishers. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. phasetransfer.com [phasetransfer.com]

- 9. youtube.com [youtube.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 12. biomedres.us [biomedres.us]

- 13. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 14. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate physical and chemical properties

An In-Depth Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

Introduction

This compound (CAS No. 27475-14-5) is a polyfunctional organic compound of significant interest to the pharmaceutical and organic synthesis sectors.[1][2] Its unique molecular architecture, featuring a protected phenol, a methyl ester, and a reactive α-bromo ketone, establishes it as a high-value intermediate for constructing complex molecular frameworks.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role in drug discovery, most notably as a key precursor in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist.[3][4]

Part 1: Molecular Structure and Physicochemical Properties

The compound's structure is defined by a central benzene ring substituted with four distinct functional groups. The interplay between the electron-donating benzyloxy group and the electron-withdrawing acetyl and ester groups dictates its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this compound are summarized below. It is characterized as a white to yellowish solid that requires refrigerated storage to maintain its integrity.[1][2]

| Property | Value | Source(s) |

| CAS Number | 27475-14-5 | [1][5][6] |

| Molecular Formula | C₁₇H₁₅BrO₄ | [1][5][7] |

| Molecular Weight | 363.20 g/mol | [1][5][6] |

| Appearance | White to yellowish solid/powder | [1][2] |

| IUPAC Name | methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate | [1] |

| Boiling Point | ~501.7 °C (Predicted) | [4] |

| Density | ~1.414 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dichloromethane (DCM) | [4] |

| Storage | 2-8°C, under inert atmosphere | [1][6] |

| SMILES | COC(=O)c1cc(ccc1OCc2ccccc2)C(=O)CBr | [5][7] |

| InChIKey | AKWQRVIQUREMOK-UHFFFAOYSA-N | [5][7][8] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a robust two-step sequence starting from methyl 5-acetyl-2-hydroxybenzoate. This pathway is notable for its efficiency and scalability.[1][3]

Caption: Two-step synthesis pathway for the target compound.

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a classic Williamson ether synthesis adapted for this specific substrate.

-

Causality: The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile. A phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for shuttling the anionic phenoxide from the solid phase (or aqueous interface) into the organic solvent where the benzyl chloride electrophile resides, thereby dramatically accelerating the reaction rate. A polar aprotic solvent like DMF is used to solubilize the reagents.[3]

-

To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0-3.0 eq.) and tetrabutylammonium bromide (0.1-0.3 eq.).

-

Stir the suspension vigorously. Add benzyl chloride (1.2-1.5 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield Methyl 5-acetyl-2-(benzyloxy)benzoate.

Step 2: α-Bromination of the Acetyl Group

The second step introduces the bromoacetyl moiety, which is the key functional handle for subsequent transformations.

-

Causality: This reaction is an acid-catalyzed α-bromination of a ketone. In the presence of a Lewis acid (e.g., AlCl₃) or a protic acid catalyst, the acetyl carbonyl is activated towards enolization. The resulting enol, an electron-rich species, then attacks the electrophilic bromine (from Br₂ or a similar source like NBS), leading to the selective formation of the α-bromo ketone. The reaction is conducted at low temperatures (0-5 °C) to control selectivity and minimize side reactions.[1][3]

-

Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a brominating agent, such as bromine (Br₂), portion-wise in the presence of an acid catalyst (e.g., a catalytic amount of aluminum chloride).

-

Stir the reaction at low temperature for 2-4 hours, monitoring progress by TLC.

-

Upon completion, carefully quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to consume excess bromine.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Part 3: Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from its bromoacetyl group, which serves as a potent electrophile.

Nucleophilic Substitution

The primary mode of reactivity is nucleophilic substitution at the carbon bearing the bromine atom.[1] This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, thiols, and carbanions, making it an invaluable building block for creating diverse molecular libraries.[1]

Caption: Reactivity and applications in pharmaceutical synthesis.

Key Applications in Drug Development

-

Synthesis of Salmeterol: The compound is a well-documented intermediate in the synthesis of Salmeterol.[3][4] The bromoacetyl group allows for the attachment of the complex amino alcohol side chain that is critical for the drug's therapeutic activity.

-

Heterocyclic Chemistry: It is a crucial starting material in efficient multicomponent reactions. For instance, a one-pot condensation with thiosemicarbazide and various aldehydes can produce complex thiazole-containing molecules, which are scaffolds of high interest in medicinal chemistry.[1]

-

Biological Activity: Preliminary in-vitro studies have indicated that the parent compound may possess antimicrobial and anticancer properties, suggesting its potential as a lead structure for further optimization.[1]

Part 4: Safety, Handling, and Storage

This compound is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [1][2] |

| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[2]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2]

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to moisture, light, and excessive heat.[2]

Conclusion

This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined synthesis and predictable reactivity, centered on the electrophilic bromoacetyl group, provide researchers and drug development professionals with a reliable platform for the synthesis of complex, biologically active molecules. From its foundational role in the production of established drugs like Salmeterol to its use in generating novel heterocyclic libraries, this compound continues to be a cornerstone intermediate in the landscape of modern organic and medicinal chemistry.

References

-

Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem. [Link]

- Process for the preparation of salmeterol and its intermediates - Google P

-

This compound - gsrs. [Link]

-

This compound - precisionFDA. [Link]

-

2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

This compound, CAS No : 27475-14-5 | Pharmaffiliates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound Manufacturers, SDS [mubychem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-BROMOACETYL-2-BENSYLOXYBENZOIC ACID METHYL ESTER | 27475-14-5 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 27475-14-5|this compound|BLD Pharm [bldpharm.com]

- 7. GSRS [precision.fda.gov]

- 8. 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

A Technical Guide to Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Physicochemical Properties, Synthesis, and Key Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key organic intermediate. We will explore its fundamental physicochemical properties, with a core focus on its molecular weight, delve into a detailed synthesis protocol, and examine its critical role as a versatile building block in the landscape of pharmaceutical research and development.

Core Physicochemical Properties

This compound is a substituted aromatic ketone that serves as a high-value building block in organic synthesis.[1] Its structure incorporates a methyl ester, a benzyl ether, and a reactive α-bromo ketone, making it particularly useful for constructing more complex molecular architectures.

Molecular Structure and Identity

The precise arrangement of atoms defines the compound's reactivity and properties. Its canonical SMILES representation is O=C(OC)C1=CC(C(CBr)=O)=CC=C1OCC2=CC=CC=C2, and its IUPAC name is methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate.[1][2]

Diagram: Chemical Structure of this compound

A 2D representation of the title compound.

Molecular Formula and Weight

The empirical formula for this compound is C₁₇H₁₅BrO₄ .[1][3][4] Based on this formula, the molecular weight is a critical parameter for stoichiometric calculations in synthesis and for characterization by mass spectrometry.

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₅BrO₄ | [1][3][4][5] |

| Average Molecular Weight | 363.20 g/mol | [1][3][4][6] |

| Monoisotopic Mass | 362.01502 Da | PubChem CID 13837911 |

| CAS Number | 27475-14-5 | [1][4][6] |

The average molecular weight (363.20 g/mol ) is calculated using the natural isotopic abundance of each element. This value is essential for gravimetric measurements and for preparing solutions of a specific molarity. In contrast, the monoisotopic mass (362.01502 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁶O) and is the value observed in high-resolution mass spectrometry.

Physical and Chemical Properties

This compound is typically a white to yellowish solid.[1][6] It is stable under recommended storage conditions, which include maintaining an inert atmosphere and refrigeration between 2-8°C.[1][5] The presence of the bromoacetyl group makes the compound a potent lachrymator and an alkylating agent. Therefore, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[1][6]

The key to its synthetic utility is the reactivity of the 2-bromoacetyl moiety, which serves as a strong electrophilic site for nucleophilic substitution reactions.[1]

Synthesis and Manufacturing

The preparation of this compound is a multi-step process that is well-documented in chemical literature and patents, often as a key intermediate in the synthesis of pharmaceuticals like Salmeterol.[7][8] The typical route involves the benzylation of a hydroxybenzoate precursor followed by a selective bromination of the acetyl group.

Diagram: Synthetic Workflow

High-level overview of the synthesis pathway.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a representative synthesis adapted from established methods.[7][8][9]

Step 1: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate (Intermediate)

-

Setup: To a solution of methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (approx. 2.5 eq.).[8]

-

Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (approx. 0.2 eq.), to the mixture.[8]

-

Benzylation: Add benzyl chloride (approx. 1.3 eq.) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60–70°C and maintain for 8–12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Workup: After completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield the benzylated intermediate.[8]

Step 2: Bromination to Yield this compound

-

Setup: Dissolve the Methyl 5-acetyl-2-(benzyloxy)benzoate intermediate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) and cool the solution to 0–5°C in an ice bath.[9]

-

Reagent Preparation: In a separate flask, prepare a slurry of a brominating agent, such as N-bromosuccinimide (NBS), and a catalytic amount of an acid catalyst (e.g., AlCl₃) in DCM.[9]

-

Bromination: Slowly add the NBS slurry to the solution of the intermediate, ensuring the temperature is maintained below 5°C.[9]

-

Reaction: Stir the reaction mixture at this low temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction by carefully adding ice-water. Separate the organic layer.

-

Purification: Wash the organic layer with brine and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the final product, this compound.[9]

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile synthetic intermediate.[1] The bromoacetyl group is a powerful electrophile, making it an ideal handle for introducing amine side chains through nucleophilic substitution, a common strategy in the synthesis of Active Pharmaceutical Ingredients (APIs).

A prominent example is its use in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and COPD.[7][8] In this synthesis, the bromoacetyl group reacts with a large amine-containing side chain to form the final drug molecule.

Diagram: Role as a Synthetic Intermediate

Functional role in complex molecule synthesis.

Its utility extends to the construction of novel heterocyclic systems for drug discovery libraries.[1] By reacting it with various nucleophiles, such as thiosemicarbazide, chemists can efficiently generate complex thiazole derivatives and other scaffolds for screening and lead optimization.[1] This highlights its importance in creating molecular diversity for pharmaceutical research.

Conclusion

This compound is more than a chemical with a molecular weight of 363.20 g/mol . It is a strategically designed molecule whose distinct functional groups provide a robust platform for advanced organic synthesis. Its well-defined physicochemical properties, established synthesis routes, and proven utility as a key intermediate in the production of APIs like Salmeterol solidify its importance for professionals in the fields of chemical synthesis and drug development. Proper handling and an understanding of its reactivity are paramount to leveraging its full potential in the laboratory.

References

-

This compound. gsrs. [Link]

-

This compound. precisionFDA. [Link]

-

Methyl 2-(benzyloxy)-5-bromobenzoate. PubChem. [Link]

- Process for the preparation of salmeterol and its intermediates.

- Process for the preparation of salmeterol and its intermediates.

-

2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. PharmaCompass. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 27475-14-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound Manufacturers, SDS [mubychem.com]

- 7. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

Structure Elucidation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: An Integrated Spectroscopic and Chromatographic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (CAS No. 27475-14-5) is a pivotal intermediate in medicinal chemistry, notably in the synthesis of long-acting β2-adrenergic agonists like Salmeterol.[1] Its precise molecular architecture, containing a bromoacetyl moiety, a methyl ester, and a benzyloxy protecting group, makes it highly valuable for constructing complex pharmaceutical agents.[1][2] Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for its use in GMP (Good Manufacturing Practice) environments and drug development pipelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, leveraging an integrated workflow of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and chromatography. We delve into the causality behind experimental choices, presenting self-validating protocols designed for immediate application by researchers and analytical scientists.

Introduction: The Analytical Imperative

The subject molecule, with the chemical formula C₁₇H₁₅BrO₄ and a molecular weight of 363.2 g/mol , is a functionalized aryl ketone derivative.[3][4][5] Its synthesis typically involves the benzylation of a phenolic hydroxyl group followed by the bromination of an acetyl group, or a Friedel-Crafts acylation of a protected precursor.[6] Each synthetic step carries the risk of side-reactions or incomplete conversion, potentially generating process-related impurities. Therefore, a robust analytical framework is essential not only to confirm the identity of the final product but also to ensure its purity, which directly impacts the quality and safety of the subsequent Active Pharmaceutical Ingredient (API).

This guide presents a logical workflow, beginning with the confirmation of mass and elemental formula, proceeding to the identification of functional groups, and culminating in the definitive mapping of the molecule's atomic connectivity.

Foundational Analysis: Mass Spectrometry (MS)

The initial and most critical step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a definitive isotopic signature that is a primary validation checkpoint.[7]

Expected Mass Spectrum Features

-

Molecular Ion Peak (M⁺): A characteristic doublet of peaks of nearly equal intensity, separated by approximately 2 Da.

-

[M]⁺ for C₁₇H₁₅⁷⁹BrO₄ at m/z ≈ 362.02

-

[M+2]⁺ for C₁₇H₁₅⁸¹BrO₄ at m/z ≈ 364.02

-

-

Key Fragmentation Patterns: Electron Impact (EI) ionization will induce fragmentation, providing structural clues. The C-Br bond is relatively weak and prone to cleavage.[8]

-

Alpha Cleavage: Scission of the bond between the carbonyl carbon and the bromo-methylene carbon is expected, yielding an acylium ion.

-

Loss of Bromine: A peak corresponding to [M-Br]⁺ is highly probable.

-

Benzyloxy Fragments: A prominent peak at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyloxy group is a classic indicator.

-

Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically effective.

-

Analysis:

-

Acquire a full scan MS1 spectrum.

-

Verify the presence of the [M]⁺ and [M+2]⁺ isotopic pattern with the expected m/z values and ~1:1 intensity ratio.

-

Perform MS/MS (tandem mass spectrometry) on the precursor ions to observe the characteristic fragmentation patterns described above.

-

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within the molecule. The spectrum is dominated by the presence of two distinct carbonyl groups (ketone and ester), which is a critical diagnostic feature.

Expected IR Absorption Bands

-

~1720-1740 cm⁻¹: C=O stretch of the methyl ester. Esters typically absorb at higher wavenumbers than ketones.[9]

-

~1680-1700 cm⁻¹: C=O stretch of the α-bromo aryl ketone. Conjugation with the aromatic ring and the electronic effect of the α-halogen typically lower the stretching frequency compared to a simple aliphatic ketone.[10][11][12]

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretch (from methyl and methylene groups).

-

~1600, ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1300-1100 cm⁻¹: C-O stretching vibrations from the ester and ether linkages.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups. The presence of two distinct, strong carbonyl peaks is a primary confirmation point.

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate, unambiguous evidence of the molecular structure by mapping the carbon-hydrogen framework. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete assignment of all protons and carbons.

¹H NMR Spectroscopy

This experiment provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Signals (in CDCl₃)

-

δ ~3.9 ppm (Singlet, 3H): The three protons of the methyl ester (-OCH₃). It is a singlet as there are no adjacent protons.

-

δ ~4.4 ppm (Singlet, 2H): The two protons of the bromoacetyl methylene group (-COCH₂Br). This signal is shifted downfield due to the strong deshielding effects of both the adjacent carbonyl and the bromine atom. It appears as a singlet.[2]

-

δ ~5.2 ppm (Singlet, 2H): The two protons of the benzyloxy methylene group (-OCH₂Ph). It is a singlet as it is insulated from other protons by the oxygen and the aromatic ring.[2]

-

δ ~7.0-8.2 ppm (Multiplets, 8H): The aromatic protons. This region will be complex. The five protons of the unsubstituted benzyl ring will appear around δ 7.3-7.5 ppm. The three protons on the substituted benzoate ring will be split into a more complex pattern due to their different electronic environments, likely appearing further downfield (δ ~7.0-8.2 ppm).[2]

¹³C NMR Spectroscopy

This provides information on the number of non-equivalent carbons in the molecule.

Expected ¹³C NMR Signals (in CDCl₃)

-

δ ~190 ppm: The carbonyl carbon of the bromoacetyl ketone. Ketone carbonyls are typically found in this downfield region.[2][13]

-

δ ~110-160 ppm: Aromatic carbons. There will be multiple signals in this region.

-

δ ~71 ppm: The benzyloxy methylene carbon (-OCH₂Ph).

-

δ ~52 ppm: The methyl ester carbon (-OCH₃).

-

δ ~30 ppm: The bromoacetyl methylene carbon (-CH₂Br).

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to meet stringent regulatory requirements, 2D NMR is employed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which would confirm the connectivity within the aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link the proton signals for the -OCH₃, -CH₂Br, and -OCH₂Ph groups to their respective carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the most powerful experiment for piecing the molecular fragments together. Key expected correlations include:

-

The methyl protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm).

-

The bromoacetyl methylene protons (~4.4 ppm) to the ketone carbonyl carbon (~190 ppm).

-

The benzyloxy methylene protons (~5.2 ppm) to the aromatic carbon bearing the ether linkage.

-

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform standard COSY, HSQC, and HMBC experiments.

-

-

Analysis: Process the spectra and assign all signals based on their chemical shift, integration, multiplicity, and 2D correlations to build the final structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms identity, chromatography is the gold standard for assessing purity.[14][15] A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Protocol: Reverse-Phase HPLC

-

System: An HPLC system with a UV detector.

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid or formic acid.

-

Gradient: A typical starting point would be a linear gradient from 50% B to 95% B over 15-20 minutes.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for use as a key intermediate.[2]

Summary and Workflow Visualization

The conclusive identification of this compound is achieved not by a single technique, but by the synergistic integration of data from multiple orthogonal analytical methods. Each technique provides a unique and essential piece of the structural puzzle.

Data Summary Table

| Technique | Feature | Expected Observation | Rationale |

| HRMS | Molecular Ion | Isotopic doublet at m/z ~362.02 / ~364.02 | Presence of ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio.[7] |

| IR | C=O (Ester) | Strong absorption at ~1720-1740 cm⁻¹ | Characteristic stretch for an ester carbonyl.[9] |

| IR | C=O (Ketone) | Strong absorption at ~1680-1700 cm⁻¹ | Aryl ketone stretch, frequency lowered by conjugation.[11][12] |

| ¹H NMR | -OCH₃ | ~3.9 ppm (s, 3H) | Methyl ester protons. |

| ¹H NMR | -COCH₂Br | ~4.4 ppm (s, 2H) | Methylene protons deshielded by C=O and Br.[2] |

| ¹H NMR | -OCH₂Ph | ~5.2 ppm (s, 2H) | Benzylic methylene protons.[2] |

| ¹³C NMR | C=O (Ketone) | ~190 ppm | Characteristic chemical shift for a ketone carbon.[2][13] |

| ¹³C NMR | C=O (Ester) | ~165 ppm | Characteristic chemical shift for an ester carbon.[2][13] |

| HPLC | Purity | Single major peak >98% area | Chromatographic separation of the analyte from impurities.[2] |

Molecular Structure Diagram

Caption: Molecular structure of the target compound.

Integrated Analytical Workflow Diagram

Caption: A logical workflow for the comprehensive structural analysis.

References

- Benchchem. (n.d.). This compound|CAS 27475-14-5.

- Muby Chemicals. (n.d.). This compound Manufacturers, SDS.

- Simson Pharma. (n.d.). Methyl 2-Benzyloxy-5-(bromoacetyl)benzoate; Cas: NA | 27475-14-5.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Key Organics. (n.d.). This compound.

- Arctom. (n.d.). CAS NO. 27475-14-5 | this compound.

- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Pretsch, E., & Buehlmann, P. (n.d.).

- Barnes & Noble. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.

- PubMed. (n.d.). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones.

- Google Books. (n.d.). Structure Elucidation in Organic Chemistry: The Search for the Right Tools.

- Perlego. (n.d.). Structure Elucidation in Organic Chemistry.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Oxford University Press. (n.d.). A Practical Guide to Structure Determination in Organic Chemistry.

- Global Substance Registration System. (n.d.). This compound.

- Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

- Scribd. (n.d.). Benzophenone 1H-NMR, 13C-NMR and IR Spectra.

- Benchchem. (n.d.). Confirming Peptide Bromoacetylation: A Comparative Guide to Mass Spectrometry Analysis.

- Google Patents. (n.d.). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.

- Benchchem. (n.d.). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.

- Aragen. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.

- Innoscience. (2024). Analytical Techniques in Pharmaceutical Analysis.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Gradiva Review Journal. (n.d.). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities.

- precisionFDA. (n.d.). This compound.

- National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049).

- Slideshare. (n.d.). Analytical techniques in pharmaceutical.

- PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate.

- BLDpharm. (n.d.). 27475-14-5|this compound.

- ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.

- PharmaCompass. (n.d.). 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- Benchchem. (n.d.). Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Manufacturers, SDS [mubychem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. keyorganics.net [keyorganics.net]

- 6. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Cshifts [sites.science.oregonstate.edu]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to Benzoic Acid, 5-(bromoacetyl)-2-(phenylmethoxy)-, Methyl Ester: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of benzoic acid, 5-(bromoacetyl)-2-(phenylmethoxy)-, methyl ester, a key intermediate in pharmaceutical synthesis. We will delve into its systematic nomenclature, detailed synthetic pathways with mechanistic insights, characteristic reactivity, and pivotal role in the development of therapeutic agents.

Systematic Nomenclature and Structural Elucidation

The compound, with the chemical formula C₁₇H₁₅BrO₄ and a molecular weight of 363.2 g/mol , is systematically named methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate according to IUPAC nomenclature.[1][2][3]

Structural Breakdown:

-

Benzoic acid, methyl ester: The core structure is a benzene ring with a carboxylic acid group, where the acidic proton is replaced by a methyl group, forming a methyl ester.

-

2-(phenylmethoxy)-: A phenylmethoxy (or benzyloxy) group is attached to the benzene ring at the C2 position. This group consists of a benzyl group (C₆H₅CH₂–) linked via an oxygen atom. In synthetic chemistry, the benzyloxy group often serves as a robust protecting group for hydroxyl functionalities.[4][5]

-

5-(bromoacetyl)-: An acetyl group (–C(O)CH₃) is attached to the benzene ring at the C5 position. The methyl group of this acetyl moiety is substituted with a bromine atom, forming a bromoacetyl group. This functional group is a reactive α-haloketone.[6][7]

Alternative Names:

-

Methyl 5-(bromoacetyl)-2-(benzyloxy)benzoate

-

2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester[8]

-

5-Bromoacetyl-2-benzyloxybenzoic acid methyl ester[1]

| Compound Property | Value |

| Molecular Formula | C₁₇H₁₅BrO₄ |

| Molecular Weight | 363.2 g/mol [1][2] |

| Appearance | White to yellowish solid[5] |

| Storage | 2°C - 8°C in an inert atmosphere[5][9] |

Synthesis and Mechanism

The synthesis of methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is a multi-step process that leverages fundamental organic reactions. A common and patented synthetic route starts from methyl 5-acetyl-2-hydroxybenzoate.[10]

Synthetic Workflow

The overall synthetic strategy involves two key transformations:

-

Protection of the phenolic hydroxyl group: The hydroxyl group at the C2 position is protected as a benzyl ether.

-

α-Halogenation of the acetyl group: The methyl group of the acetyl moiety is brominated to introduce the reactive bromoacetyl functionality.

Caption: Synthetic workflow for methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate.

Detailed Experimental Protocol

The following is a representative experimental protocol based on established synthetic transformations.

Step 1: Synthesis of Methyl 5-acetyl-2-(phenylmethoxy)benzoate (Benzylation)

-

To a solution of methyl 5-acetyl-2-hydroxybenzoate in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

-

To this mixture, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield methyl 5-acetyl-2-(phenylmethoxy)benzoate.

Step 2: Synthesis of Methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate (α-Bromination)

-

Dissolve methyl 5-acetyl-2-(phenylmethoxy)benzoate in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), and an acid catalyst (e.g., a catalytic amount of HBr in acetic acid).[11]

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate by recrystallization.

Reaction Mechanisms

Benzylation (Williamson Ether Synthesis): This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion to form the benzyl ether.

Caption: Sₙ2 mechanism for the benzylation step.

α-Bromination of the Ketone: Under acidic conditions, the ketone undergoes tautomerization to its enol form.[11] The electron-rich double bond of the enol then acts as a nucleophile and attacks the electrophilic bromine, leading to the formation of the α-bromoketone and regeneration of the acid catalyst.[12]

Caption: Acid-catalyzed α-bromination mechanism.

Reactivity and Applications

The chemical reactivity of methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is dominated by the electrophilic nature of the α-carbon in the bromoacetyl group. This makes it a valuable alkylating agent in organic synthesis.[13]

Reactivity of the α-Halo Ketone

The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[6] This enhanced reactivity allows for facile substitution of the bromine atom by a variety of nucleophiles. It is important to use less basic nucleophiles, as strongly basic conditions can lead to enolate formation and side reactions.[14]

Application in the Synthesis of Salmeterol

A primary application of this compound is as a key intermediate in the synthesis of Salmeterol, a long-acting β₂-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[8][15]

In the synthesis of Salmeterol, methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is reacted with a long-chain amine, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.[1] The nucleophilic secondary amine attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide and forming a new carbon-nitrogen bond.[1] This reaction is a critical step in assembling the core structure of the Salmeterol molecule.

Caption: Role in the synthesis of a Salmeterol precursor.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the range of δ 6.8-8.2 ppm. The protons on the benzoate ring will appear as a complex multiplet, while the protons of the benzyl group will also be in this region.

-

Bromomethyl Protons (-CH₂Br): A characteristic singlet around δ 4.5-5.0 ppm.

-

Benzylic Protons (-OCH₂Ph): A singlet around δ 5.0-5.5 ppm.

-

Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: The ketone and ester carbonyl carbons will appear in the downfield region, typically between δ 165-195 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

-

Bromomethyl Carbon (-CH₂Br): A signal around δ 30-35 ppm.

-

Benzylic Carbon (-OCH₂Ph): A signal around δ 70-75 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretching (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretching (Ether and Ester): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Br Stretching: A weak to medium absorption in the lower frequency region of the fingerprint, around 500-600 cm⁻¹.

Safety and Handling

Methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate is an irritant.[16] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and light and should be stored in a cool, dry place under an inert atmosphere.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water.

References

- The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. (n.d.).

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.

- α-Halo ketone. (n.d.). Wikipedia.

- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025, May 22). JoVE.

- A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. (n.d.). Benchchem.

- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.

- alpha-Bromo-3'-nitroacetophenone. (n.d.). AK Scientific, Inc.

- Sahadeva Reddy, et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Der Pharma Chemica, 8(8), 28-35.

- Process for the preparation of salmeterol and its intermediates. (n.d.). Google Patents.

- Process for the preparation of salmeterol and its intermediates. (n.d.). Google Patents.

- Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC - NIH.

- 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. (n.d.). Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.

- Methyl 2-Benzyloxy-5-(bromoacetyl)benzoate. (n.d.). Cas: NA | 27475-14-5.

- Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS. (n.d.). Muby Chemicals.

- 5-BROMOACETYL-2-BENSYLOXYBENZOIC ACID METHYL ESTER. (2025, February 23). ChemicalBook.

- This compound. (n.d.). precisionFDA.

- 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester. (n.d.). Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.

- This compound. (n.d.). FDA Global Substance Registration System.

- This compound. (n.d.). CAS 27475-14-5 | Benchchem.

- Salmeterol Impurity 7. (n.d.). CAS No- 27475-14-5 | Simson Pharma Limited.

- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.

- An Efficient and Practical Synthesis of Salmeterol. (2025, August 6). ResearchGate.

- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2-Benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. rsc.org [rsc.org]

- 5. This compound Manufacturers, SDS [mubychem.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. digibuo.uniovi.es [digibuo.uniovi.es]

- 9. benchchem.com [benchchem.com]

- 10. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate safety and handling

An In-depth Technical Guide to the Safe Handling of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 27475-14-5). It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure a high standard of scientific integrity and occupational safety.

Compound Identification and Physicochemical Properties

This compound is a complex organic molecule utilized as a chemical building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.[1] Its structure incorporates several functional groups that dictate its reactivity and toxicological profile.

| Property | Value | Source(s) |

| CAS Number | 27475-14-5 | [2][3][4][5] |

| Molecular Formula | C₁₇H₁₅BrO₄ | [1][5][6][7] |

| Molecular Weight | 363.2 g/mol | [1][6][7] |

| Appearance | White to yellowish powder/solid | [1][2] |

| Purity | >97% (Typical) | [5] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [1][4][8] |

Hazard Identification and Mechanistic Analysis

The primary hazards associated with this compound are directly linked to its chemical structure, specifically the α-bromoacetyl moiety . This functional group renders the molecule a potent electrophile and alkylating agent, capable of reacting with biological nucleophiles such as amino and sulfhydryl groups in proteins and DNA.[1] This reactivity is the underlying cause of its irritant and toxic properties.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3][8]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[2][3][8]

-

Serious Eye Irritation (Category 2/2A), H319: Causes serious eye irritation.[2][3][8]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[2][3][8]

In-depth Analysis:

-

Lachrymatory Properties: Like many α-haloketones, this compound is expected to be a lachrymator, a substance that irritates the eyes and causes tearing.[9][10][11] This is an immediate and potent warning sign of exposure.

-

Skin and Respiratory Irritation: The electrophilic nature of the α-bromoacetyl group allows it to alkylate proteins in the skin and mucous membranes, leading to an inflammatory response, irritation, and potential chemical burns with prolonged contact.[9][12] Inhalation of the dust can cause similar irritation to the entire respiratory tract.[2][12]

-

Reactivity Hazards: The compound is incompatible with strong oxidizing agents.[2] Upon thermal decomposition, it can release toxic and corrosive fumes, including carbon oxides and hydrogen bromide.[2]

Engineering Controls and Designated Work Areas

Given the hazardous nature of this compound, physical containment is the first and most critical line of defense.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of airborne dust or vapors.[3][11]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][3]

-

Designated Area: It is best practice to designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments and work surfaces.

Safe Handling and Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The principle of "as low as reasonably achievable" (ALARA) exposure should be followed at all times.

Required Personal Protective Equipment

-

Gloves: Double gloving with nitrile gloves tested for use with chemicals is required.[13][14] The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still in the fume hood. The inner glove is removed after exiting the work area. This minimizes the spread of contamination.

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[13] Due to the severe irritation potential, a full-face shield must be worn over the goggles whenever there is a risk of splashing or dust generation.[14][15]

-

Lab Coat/Gown: A poly-coated, disposable gown with long sleeves and tight-fitting elastic or knit cuffs is required.[14][15] This provides a superior barrier to powders and potential splashes compared to standard cotton lab coats. The gown must close in the back.[15]

-

Respiratory Protection: If there is any risk of the fume hood failing or for procedures with a high potential for aerosolization, a fit-tested NIOSH-certified N95 respirator or higher should be worn.[15][16]

Step-by-Step Handling Protocol (Weighing and Transfer)

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE (double gloves, gown, goggles, face shield).

-

Staging: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills. Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the hood.

-

Weighing: Use an anti-static weigh boat if possible. Carefully open the container. Do not create a "plume" of dust. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid tapping or dropping the material from a height.

-

Transfer: Carefully add the weighed solid to the receiving vessel. If dissolving, add the solvent to the solid slowly to avoid splashing.

-

Clean-up: Tightly cap the source container. Decontaminate the spatula with a suitable solvent (e.g., ethanol or isopropanol) by rinsing it into a designated halogenated waste container. Dispose of the weigh boat and outer gloves into a sealed, labeled hazardous waste bag inside the fume hood.

-

Post-Handling: Wipe down the work surface with a damp cloth (the cloth should be disposed of as hazardous waste). Remove PPE in the correct order (face shield, outer gloves, gown, goggles, inner gloves) to avoid self-contamination. Wash hands thoroughly with soap and water.[3]

Emergency Procedures

Prompt and correct action is critical in the event of an accidental exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][17][18] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[8][19]

-

Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with plenty of soap and water.[2][8] If irritation persists, seek medical attention.[19]

-

Inhalation: Move the person to fresh air immediately.[2][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][19] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[3][20]

Spill Response Protocol

-

Small Spills (in a fume hood):

-

Ensure proper PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.[3][17]

-

Carefully sweep or scoop the material into a designated, labeled container for halogenated waste.[8] Avoid creating dust.

-

Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area and alert others.[8]

-

Close the laboratory doors to contain vapors.

-

Call your institution's emergency response team (e.g., Environmental Health & Safety). Do not attempt to clean up a large spill without specialized training and equipment.

-

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste according to local, state, and federal regulations.

-

Waste Stream: Collect in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste".[21][22]

-

Compatibility: Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[23]

-

Decontamination: All glassware and equipment used must be thoroughly decontaminated before being removed from the fume hood. Rinsate from cleaning should be collected as halogenated waste.

Visual Workflow: Emergency Response

The following diagram outlines the critical steps to take in response to an accidental exposure.

Caption: Emergency response workflow for accidental exposure.

References

-

U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 14, 2026, from [Link]

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved January 14, 2026, from [Link]

-

Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved January 14, 2026, from [Link]

-

Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. Retrieved January 14, 2026, from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound, CAS No : 27475-14-5. Retrieved January 14, 2026, from [Link]

-

Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Bromoacetyl bromide. Retrieved January 14, 2026, from [Link]

-

Le, P. T., et al. (2023). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. Healthcare, 11(20), 2715. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary - Bromoacetyl Bromide. Retrieved January 14, 2026, from [Link]

-

POGO. (n.d.). Personal Protective Equipment. Retrieved January 14, 2026, from [Link]

-

Thermo Fisher Scientific. (2023). Safety Data Sheet - 2-(Bromoacetyl)naphthalene. Retrieved January 14, 2026, from [Link]

-

GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved January 14, 2026, from [Link]

-

Great Ormond Street Hospital for Children. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy. Retrieved January 14, 2026, from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet. Retrieved January 14, 2026, from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 14, 2026, from [Link]

-

Reddit. (2020, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved January 14, 2026, from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 14, 2026, from [Link]

-

McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound Manufacturers, SDS [mubychem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. keyorganics.net [keyorganics.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. aaronchem.com [aaronchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.nl [fishersci.nl]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pogo.ca [pogo.ca]

- 15. halyardhealth.com [halyardhealth.com]

- 16. gerpac.eu [gerpac.eu]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bucknell.edu [bucknell.edu]

- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 23. 7.2 Organic Solvents [ehs.cornell.edu]

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 27475-14-5, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its molecular structure incorporates three distinct functional groups: a methyl ester, a benzyl ether, and an α-bromoacetyl group. This unique combination makes it a versatile building block but also introduces specific challenges regarding its stability and storage. This guide provides a comprehensive analysis of the chemical stability of this compound, outlining the scientific principles behind its degradation pathways and offering evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling and storage.

| Property | Value |

| CAS Number | 27475-14-5 |

| Molecular Formula | C17H15BrO4 |

| Molecular Weight | 363.20 g/mol [3][4] |

| Appearance | White to yellowish solid[1][5] |

| Storage Temperature | 2-8°C (Refrigerator)[3][4][5] |

| Shipping Conditions | Ambient[4] |

Core Stability Considerations and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its three primary functional groups. Degradation can occur through several mechanisms, primarily hydrolysis, sensitivity to light, and oxidation.

The α-Bromoacetyl Group: A Locus of Reactivity